(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone
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Overview
Description
Preparation Methods
The synthesis of (6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone involves several steps. One common synthetic route includes the reaction of 6-methoxy-5-methylpyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Scientific Research Applications
(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone can be compared with other similar compounds, such as:
(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanol: This compound differs by having a hydroxyl group instead of a carbonyl group, leading to different chemical reactivity and biological activity.
(6-Methoxy-5-methylpyridin-3-yl)(phenyl)amine:
(6-Methoxy-5-methylpyridin-3-yl)(phenyl)ethanone: This compound has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(6-methoxy-5-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H13NO2/c1-10-8-12(9-15-14(10)17-2)13(16)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
HPAYSWDXEPQZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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